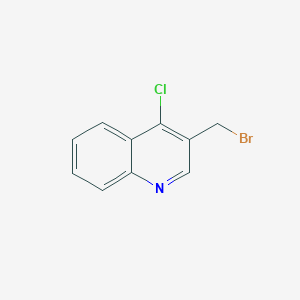

3-(Bromomethyl)-4-chloroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

3-(bromomethyl)-4-chloroquinoline |

InChI |

InChI=1S/C10H7BrClN/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5H2 |

InChI Key |

LHDDIIFNDVENBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)CBr)Cl |

Origin of Product |

United States |

Foundational & Exploratory

3-(Bromomethyl)-4-chloroquinoline chemical structure and properties

An In-depth Technical Guide to 3-(Bromomethyl)-4-chloroquinoline: A Keystone Intermediate in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 3-(Bromomethyl)-4-chloroquinoline, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. We will move beyond a superficial overview to explore the nuanced physicochemical properties, reactivity, and strategic applications that render this compound a valuable tool for medicinal chemists. The insights presented herein are curated to empower researchers and drug development professionals with the technical understanding necessary for its effective utilization.

Core Molecular Profile and Physicochemical Properties

3-(Bromomethyl)-4-chloroquinoline, with the empirical formula C₁₀H₇BrClN, is a di-halogenated quinoline derivative. The strategic placement of the chloro and bromomethyl substituents on the quinoline scaffold creates a unique electronic and steric environment, bestowing upon it a versatile reactivity profile that is central to its utility in synthetic chemistry.

The 4-chloro substituent significantly influences the electron density of the quinoline ring system, enhancing the electrophilic character of the C-4 position and modulating the overall reactivity of the molecule. The 3-bromomethyl group, a primary benzylic-like halide, serves as a potent electrophilic handle, readily participating in nucleophilic substitution reactions. This dual reactivity makes it a highly sought-after intermediate for the construction of complex molecular architectures.

Table 1: Physicochemical Properties of 3-(Bromomethyl)-4-chloroquinoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClN | |

| Molecular Weight | 256.53 g/mol | |

| Appearance | Light yellow to yellow crystalline powder | |

| Melting Point | 105-109 °C | |

| Boiling Point | 363.3±27.0 °C (Predicted) | |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. | |

| CAS Number | 205273-31-0 |

Synthesis and Mechanistic Considerations

The most prevalent and efficient synthesis of 3-(Bromomethyl)-4-chloroquinoline involves the radical bromination of 4-chloro-3-methylquinoline. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

The Wohl-Ziegler bromination proceeds via a free radical chain mechanism. The initiator, upon thermal or photochemical decomposition, generates radicals that abstract a hydrogen atom from NBS to produce a bromine radical. This bromine radical then abstracts a benzylic proton from the methyl group of 4-chloro-3-methylquinoline, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product, 3-(Bromomethyl)-4-chloroquinoline, and a succinimidyl radical, which continues the chain reaction.

Caption: Workflow for the synthesis of 3-(Bromomethyl)-4-chloroquinoline.

Detailed Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-methylquinoline (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) and a catalytic amount of benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(Bromomethyl)-4-chloroquinoline.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of 3-(Bromomethyl)-4-chloroquinoline stems from its nature as a bifunctional electrophile. The bromomethyl group is a soft electrophile, readily undergoing Sₙ2 reactions with a wide range of soft nucleophiles such as amines, thiols, and carbanions. The 4-chloro substituent, on the other hand, is a hard electrophile and can be displaced by strong nucleophiles, often requiring more forcing conditions or metal catalysis. This differential reactivity allows for a stepwise functionalization of the quinoline core.

Alkylation of Nucleophiles

The primary application of 3-(Bromomethyl)-4-chloroquinoline is as an alkylating agent to introduce the 4-chloroquinolin-3-ylmethyl moiety into a target molecule. This is a common strategy in the synthesis of biologically active compounds. For instance, it is a key intermediate in the synthesis of various kinase inhibitors and other therapeutic agents.

Precursor to Biologically Active Molecules

3-(Bromomethyl)-4-chloroquinoline has been instrumental in the development of a diverse array of compounds with significant therapeutic potential:

-

Anticancer Agents: It serves as a crucial building block for the synthesis of novel compounds that have demonstrated cytotoxic activity against various cancer cell lines. The 4-chloroquinoline scaffold is a known pharmacophore in several anticancer drugs, and the ability to introduce diverse functionalities at the 3-position via the bromomethyl handle allows for the exploration of a vast chemical space.

-

Antiviral and Antimicrobial Agents: Derivatives of 3-(Bromomethyl)-4-chloroquinoline have been investigated for their potential as antiviral and antimicrobial agents. The quinoline nucleus is a common feature in many antimicrobial drugs, and modifications at the 3- and 4-positions can lead to compounds with enhanced potency and selectivity.

-

Enzyme Inhibitors: The electrophilic nature of the bromomethyl group makes it a suitable warhead for the design of covalent inhibitors of various enzymes. By positioning this reactive group in the active site of a target enzyme, a covalent bond can be formed, leading to irreversible inhibition.

Caption: Applications of 3-(Bromomethyl)-4-chloroquinoline in medicinal chemistry.

Safety and Handling

3-(Bromomethyl)-4-chloroquinoline is a reactive alkylating agent and should be handled with appropriate safety precautions. It is classified as a skin and eye irritant and may be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

3-(Bromomethyl)-4-chloroquinoline is a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry. Its unique combination of a reactive bromomethyl group and a modifiable chloro substituent on the privileged quinoline scaffold provides a powerful platform for the generation of diverse molecular libraries and the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the research and development of new pharmaceuticals.

References

- 3-(Bromomethyl)-4-chloroquinoline - Chemical profile. CymitQuimica. [URL: https://www.cymitquimica.com/3-bromomethyl-4-chloroquinoline-205273-31-0]

- 3-(Bromomethyl)-4-chloroquinoline. Toronto Research Chemicals. [URL: https://www.trc-canada.com/product-detail/?B689415]

- Synthesis of 3-(bromomethyl)-4-chloroquinoline. Molbase. [URL: https://www.molbase.

- 3-(Bromomethyl)-4-chloroquinoline as a reagent. Fluorochem. [URL: https://www.fluorochem.co.uk/product/09/pc510103]

- Anticancer activity of quinoline derivatives. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8747320/]

- Safety Data Sheet for 3-(Bromomethyl)-4-chloroquinoline. AstaTech. [URL: https://www.

CAS number for 3-(Bromomethyl)-4-chloroquinoline

An In-depth Technical Guide to 3-(Bromomethyl)-4-chloroquinoline: Synthesis, Applications, and Core Chemical Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for introducing diverse functional groups, enabling fine-tuning of pharmacological properties. The 7-chloroquinoline moiety, for instance, is a well-known pharmacophore in antimalarial drugs like chloroquine.[1][2] The introduction of halogens, such as bromine and chlorine, into the quinoline structure is a common strategy in drug design to modulate factors like metabolic stability, binding affinity, and lipophilicity.[3]

3-(Bromomethyl)-4-chloroquinoline is a bifunctional reagent of particular interest. The 4-chloro position offers a site for nucleophilic aromatic substitution, while the 3-bromomethyl group acts as a potent electrophile for alkylating various nucleophiles. This dual reactivity makes it an invaluable intermediate for constructing complex molecular architectures and for use in fragment-based drug design and the synthesis of targeted covalent inhibitors.

Compound Profile and Identification

While a dedicated CAS Number for 3-(Bromomethyl)-4-chloroquinoline is not indexed in major chemical databases as of this writing, its fundamental properties can be defined. For reference, several structurally similar compounds are commercially available and well-documented.

| Property | 3-(Bromomethyl)-4-chloroquinoline (Projected) | 3-Bromo-4-chloroquinoline[4] | 3-Bromomethyl-2-chloroquinoline[5] |

| IUPAC Name | 3-(Bromomethyl)-4-chloroquinoline | 3-Bromo-4-chloroquinoline | 3-(Bromomethyl)-2-chloroquinoline |

| CAS Number | Not Assigned | 74575-17-0 | 35740-82-0 |

| Molecular Formula | C₁₀H₇BrClN | C₉H₅BrClN | C₁₀H₇BrClN |

| Molecular Weight | 256.53 g/mol | 242.50 g/mol | 256.53 g/mol |

| Physical State | Solid (Predicted) | Solid | Solid |

Synthesis and Mechanistic Rationale

The synthesis of 3-(Bromomethyl)-4-chloroquinoline can be logically approached via a multi-step sequence starting from readily available precursors. The proposed pathway hinges on the initial construction of a 3-methyl-4-quinolinone intermediate, followed by chlorination and subsequent radical bromination.

Proposed Synthetic Pathway

Caption: Workflow for using the title compound as an alkylating agent.

Key Application Areas:

-

Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. This compound can be used to link the quinoline moiety to hinge-binding fragments or other pharmacophoric elements through ether, thioether, or amine linkages.

-

Development of Antimalarial Agents: Building on the legacy of chloroquine, new analogues can be synthesized. The 4-chloro position can be substituted with various amines, while the 3-position can be modified to explore new structure-activity relationships. [6]3. Anticancer Drug Development: Bromoquinolines and their derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. [7]This compound serves as a precursor to novel agents that may target enzymes like human topoisomerase I. [7]4. Probes for Chemical Biology: The reactive handle allows for the attachment of fluorescent tags, biotin, or other reporter groups, enabling the creation of chemical probes to study biological targets.

Safety, Handling, and Storage

As a halogenated heterocyclic compound and a potent alkylating agent, 3-(Bromomethyl)-4-chloroquinoline must be handled with extreme care.

-

Hazard Class: It should be treated as a corrosive and lachrymatory substance. [8]It is likely to cause severe skin burns and eye damage upon contact.

-

Handling: Always handle this compound inside a certified chemical fume hood. [9][10]Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield. [8][10]Avoid inhalation of dust or vapors and prevent skin and eye contact.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8][9]Keep it away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3-(Bromomethyl)-4-chloroquinoline represents a highly valuable, albeit not widely catalogued, building block for chemical synthesis and drug discovery. Its dual reactivity, combining a site for nucleophilic substitution with a potent alkylating arm, provides a powerful tool for medicinal chemists. By understanding its logical synthesis, characterization profile, and safe handling procedures, researchers can effectively leverage this intermediate to construct novel molecules with significant therapeutic potential. The principles and protocols outlined in this guide provide a solid foundation for the exploration and application of this promising quinoline derivative.

References

-

Santa Cruz Biotechnology, Inc. 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline.

-

Sigma-Aldrich. 3-Bromo-4-chloroquinoline AldrichCPR.

-

PubChem. 3-Bromo-4-chloroquinoline.

-

Thermo Fisher Scientific. Safety Data Sheet - 4-(Bromomethyl)-2(1H)-quinolinone.

-

Merck Millipore. Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet.

-

PubChem. 3-Bromo-4-chloro-2-(trifluoromethyl)-8-[4-(trifluoromethyl)phenyl]quinoline.

-

Sigma-Aldrich. 3-Bromo-4-chloro-2-methylquinoline.

-

Ressurreição, A. S. M., et al. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.

-

Reddy, T. J., et al. Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry.

-

Sigma-Aldrich. 3-Bromo-4-chloroquinoline AldrichCPR.

-

BLD Pharm. 4-(Bromomethyl)-3-chloroisoquinoline.

-

Sigma-Aldrich. 3-Bromo-4-chloro-2-methylquinoline.

-

ResearchGate. Chemical structure of 3-bromomethyl-2-chloroquinoline.

-

BenchChem. Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.

-

Hoffman Fine Chemicals. 3-Bromo-4-chloroquinoline.

-

ECHEMI. 8-BROMO-4-CHLOROQUINOLINE.

-

Google Patents. Process for preparing bromo-substituted quinolines.

-

MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.

-

ChemicalBook. CHLOROQUINE synthesis.

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design.

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.

-

PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. 3-Bromo-4-chloroquinoline | C9H5BrClN | CID 618306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Bromination of 4-chloro-3-methylquinoline

Introduction

Quinoline and its derivatives represent a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry, drug discovery, and materials science.[1][2] The introduction of halogen atoms, particularly bromine, onto the quinoline scaffold provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures.[1][3] This guide focuses on a specific, yet important, substrate: 4-chloro-3-methylquinoline. We will provide a comprehensive analysis of its reactivity towards electrophilic bromination, predict the likely products based on fundamental chemical principles, and present detailed protocols for conducting this transformation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and control the regioselective bromination of substituted quinoline systems.

Theoretical Framework: Understanding Reactivity and Regioselectivity

The outcome of the bromination of 4-chloro-3-methylquinoline is governed by the principles of electrophilic aromatic substitution (EAS). The inherent electronic properties of the quinoline nucleus and the directing effects of its substituents dictate the position of the incoming electrophile.

Inherent Reactivity of the Quinoline Ring

The quinoline system consists of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it significantly deactivated towards electrophilic attack compared to the carbocyclic (benzene) ring.[4][5] Consequently, electrophilic substitution reactions on quinoline preferentially occur on the benzene ring at positions C5, C6, C7, and C8.[5] Under strongly acidic conditions, the quinoline nitrogen is protonated, further deactivating the entire ring system, often requiring harsher reaction conditions for substitution to occur.[6]

Substituent Directing Effects

The regiochemical outcome is further refined by the electronic influence of the existing substituents on the 4-chloro-3-methylquinoline core.[7]

-

4-Chloro Group: As a halogen, the chloro group exhibits a dual electronic effect. It is deactivating due to its electron-withdrawing inductive effect (-I), yet it is an ortho, para-director due to the ability of its lone pairs to participate in resonance (+R).[8][9] Its position on the pyridine ring primarily serves to further deactivate this ring.

-

3-Methyl Group: The methyl group is a weakly activating, ortho, para-directing group due to its electron-donating inductive effect (+I) and hyperconjugation.[8] Its location on the deactivated pyridine ring means its influence on the reactivity of the benzenoid ring is minimal.

-

Combined Influence: The reaction's regioselectivity will be predominantly controlled by the inherent preference of the quinoline nucleus for substitution at C5 and C8, as these positions lead to the most stable cationic intermediates (Wheland intermediates).[5] The substituents on the pyridine ring exert only a minor modulating effect on the carbocyclic ring.

To visualize these relationships, the structure and key positions are outlined below.

Caption: Structure and electronic properties of 4-chloro-3-methylquinoline.

Bromination Methodologies and Predicted Products

Several standard brominating agents can be employed for this transformation. The choice of reagent and reaction conditions can influence both the reaction rate and the distribution of products.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of electron-rich aromatic compounds.[10] It serves as a source of an electrophilic bromine species. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.[1]

-

Plausible Products: Given the directing effects, bromination is expected to occur primarily on the benzene ring. The most likely products are 5-bromo-4-chloro-3-methylquinoline and 8-bromo-4-chloro-3-methylquinoline . A mixture of products is possible, and dibromination (e.g., at C5 and C7) could occur with an excess of the brominating agent.

Direct Bromination with Molecular Bromine (Br₂)

Molecular bromine can be used, often in the presence of a strong acid like sulfuric acid, which protonates the quinoline nitrogen and acts as a catalyst.[6] This method is effective for deactivated systems but may offer less selectivity.

-

Plausible Products: Similar to NBS, the primary products are expected to be the 5-bromo and 8-bromo isomers. The harsh acidic conditions can sometimes alter the product distribution compared to milder methods.

The overall predicted transformation is illustrated below.

Caption: Predicted products from the bromination of 4-chloro-3-methylquinoline.

Summary of Potential Bromination Products

The following table summarizes the expected products and the rationale for their formation.

| Product Name | Structure | Predicted Position | Rationale |

| 5-Bromo-4-chloro-3-methylquinoline | C₅H₄N(Br)(Cl)(CH₃) | C5 | Electrophilic attack at C5 is electronically favored in the quinoline ring system, leading to a stable cationic intermediate.[5] |

| 8-Bromo-4-chloro-3-methylquinoline | C₅H₄N(Br)(Cl)(CH₃) | C8 | Similar to C5, attack at C8 is also electronically favored and results in a well-stabilized intermediate.[5] |

| 6-Bromo-4-chloro-3-methylquinoline | C₅H₄N(Br)(Cl)(CH₃) | C6 | Generally a minor product, as the intermediate is less stable than those formed by attack at C5 or C8. |

| 5,7-Dibromo-4-chloro-3-methylquinoline | C₅H₃N(Br₂)(Cl)(CH₃) | C5, C7 | Possible when using excess brominating agent, following the initial formation of the 5-bromo or 7-bromo isomer.[11] |

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for the bromination of related quinoline structures and serve as a robust starting point for laboratory synthesis.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method utilizes the milder conditions of NBS for electrophilic bromination.

Materials:

-

4-chloro-3-methylquinoline

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-chloro-3-methylquinoline (1.0 eq) in anhydrous chloroform (approx. 0.1 M concentration), add N-Bromosuccinimide (1.1 eq) in small portions at room temperature.[10][12]

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the isomeric products.

Protocol 2: Bromination using Br₂ in Strong Acid

This protocol is suitable for less reactive substrates and is adapted from methods for brominating deactivated benzazines.[6]

Materials:

-

4-chloro-3-methylquinoline

-

Molecular Bromine (Br₂)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

Cool a flask containing concentrated H₂SO₄ to 0°C in an ice bath.

-

Slowly add 4-chloro-3-methylquinoline (1.0 eq) to the cold acid with stirring until fully dissolved.

-

Add molecular bromine (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C to room temperature for 2-6 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography or recrystallization.

Mechanistic Insight

The bromination proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are visualized below.

Sources

- 1. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 8. biosynce.com [biosynce.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. acgpubs.org [acgpubs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Functionalized Quinoline Scaffolds for Antimalarial Research

Abstract

For centuries, quinoline-containing compounds have been a cornerstone in the global fight against malaria. From the historical use of Cinchona bark to the synthesis of potent drugs like chloroquine and mefloquine, the quinoline scaffold has proven to be a privileged structure in antimalarial drug discovery.[1] However, the relentless evolution of drug-resistant Plasmodium falciparum strains necessitates a continuous effort to innovate and develop new therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the functionalization of quinoline scaffolds as a strategy to combat antimalarial resistance. We will delve into the core mechanisms of action, explore structure-activity relationships, provide detailed experimental protocols for synthesis and biological evaluation, and discuss the future landscape of quinoline-based antimalarial research.

The Quinoline Core: A Historical and Mechanistic Perspective

The journey of quinoline antimalarials began with the discovery of quinine, an alkaloid extracted from the bark of the Cinchona tree, as an effective treatment for fevers in the 17th century.[3][4][5][6] The isolation of quinine in 1820 paved the way for the development of synthetic quinoline-based drugs, with chloroquine being a significant breakthrough in the 1940s.[4][7]

Mechanism of Action: Interference with Heme Detoxification

The primary mode of action for many quinoline antimalarials, including the widely used chloroquine, is the disruption of the parasite's heme detoxification process within the acidic food vacuole.[8][9][10] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme.[11][12] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[11][12]

Quinoline drugs, being weak bases, accumulate to high concentrations within the acidic environment of the parasite's food vacuole.[8][9] Here, they are thought to cap the growing hemozoin crystals, preventing further polymerization of toxic heme.[12] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately causing parasite death.[10][11][13]

While this is the predominant mechanism for 4-aminoquinolines like chloroquine, other quinoline derivatives may have alternative or additional sites of action.[8] For instance, the more lipophilic quinolinemethanols, such as mefloquine and quinine, do not concentrate as extensively in the food vacuole and may interact with other parasite proteins.[8] Mefloquine, a fluorinated quinoline derivative, acts on the asexual intraerythrocytic forms of Plasmodium species.[14] Its precise mechanism is not fully understood, but it is known to be a blood schizonticide.[15][16] The 8-aminoquinoline, primaquine, is unique in its ability to eliminate the liver (exoerythrocytic) stages of the parasite, preventing relapse, though its exact mechanism is also not fully determined but is thought to involve disruption of plasmodial mitochondria.[17][18][19]

Caption: Key Functionalization Sites on the Quinoline Scaffold.

Experimental Protocols for Synthesis and Evaluation

The development of novel functionalized quinoline scaffolds requires robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.

General Synthetic Workflow

The synthesis of functionalized quinolines often involves classical methods such as the Doebner-von Miller reaction, Conrad-Limpach synthesis, or Skraup synthesis, which typically use aniline or substituted anilines as starting materials. [20]A generalized workflow for the synthesis and evaluation of novel quinoline analogs is depicted below.

Caption: Generalized Workflow for Synthesis and Evaluation.

Step-by-Step Protocol: Synthesis of a 4-Aminoquinoline Analog

This protocol describes a representative synthesis of a 4-aminoquinoline analog, adapted from literature procedures.

Materials:

-

4,7-dichloroquinoline

-

Appropriate amine side chain (e.g., N,N-diethylethylenediamine)

-

Solvent (e.g., phenol, ethanol)

-

Base (e.g., potassium carbonate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline in the chosen solvent.

-

Addition of Amine: Add the amine side chain and the base to the reaction mixture.

-

Heating: Heat the reaction mixture under reflux for the specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and perform an appropriate work-up procedure, which may include extraction and washing steps to remove unreacted starting materials and byproducts.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aminoquinoline analog.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

In Vitro Antimalarial Activity Assay

The in vitro antimalarial activity of newly synthesized compounds is typically evaluated against cultured P. falciparum strains, including both chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., K1, W2) lines. [2][20][21] Materials:

-

P. falciparum cultures (synchronized to the ring stage)

-

Complete parasite culture medium (RPMI 1640, supplemented with AlbuMAX, hypoxanthine, and gentamicin)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

SYBR Green I dye or [³H]-hypoxanthine for assessing parasite growth

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium.

-

Plating: Add the diluted compounds to the 96-well plates.

-

Parasite Addition: Add the synchronized parasite culture to each well. Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Growth Assessment: After incubation, assess parasite growth. For the SYBR Green I assay, lyse the cells and add the dye, then measure fluorescence. For the radioisotope assay, add [³H]-hypoxanthine and incubate for a further 24 hours before harvesting and measuring radioactivity.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) values by fitting the dose-response data to a suitable sigmoidal model.

In Vitro Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., HepG2, HEK293T) is determined. [22] Materials:

-

Mammalian cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

96-well microplates

-

Test compounds

-

MTT or resazurin reagent for assessing cell viability

Procedure:

-

Cell Seeding: Seed the mammalian cells into 96-well plates and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of the test compounds to the cells.

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assessment: Add the viability reagent (e.g., MTT) and incubate for a few hours. Then, measure the absorbance or fluorescence to determine the percentage of viable cells.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the selectivity index (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite over mammalian cells.

In Vivo Efficacy Assessment

Promising compounds with high in vitro activity and selectivity are further evaluated for their in vivo efficacy using a murine malaria model, such as Plasmodium berghei or Plasmodium yoelii in mice. [23]The standard method is the 4-day suppressive test. [23] Procedure:

-

Infection: Mice are infected with the rodent malaria parasite.

-

Treatment: The test compound is administered orally or intraperitoneally once daily for four consecutive days, starting a few hours after infection.

-

Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

-

Efficacy Calculation: The percentage of parasitemia suppression is calculated relative to an untreated control group.

Future Directions and Concluding Remarks

The functionalization of quinoline scaffolds remains a highly promising avenue for the discovery of new antimalarial drugs. [1]Future research efforts should focus on:

-

Rational Drug Design: Utilizing computational tools and a deeper understanding of the molecular targets and resistance mechanisms to design novel quinoline derivatives with improved efficacy and safety profiles.

-

Targeting Multiple Life Cycle Stages: Developing compounds that are active against not only the asexual blood stages but also the liver and gametocyte stages to achieve a radical cure and block transmission.

-

Combination Therapy: Exploring the synergistic potential of new quinoline analogs with existing antimalarial drugs to enhance efficacy and delay the development of resistance.

-

Reversal of Resistance: Designing molecules that can reverse existing resistance to established quinoline drugs. [24][25] In conclusion, the quinoline scaffold, with its rich history and proven antimalarial efficacy, continues to be a central focus in the fight against malaria. Through innovative functionalization strategies, rigorous biological evaluation, and a commitment to understanding the intricacies of parasite biology, the scientific community can continue to develop new generations of quinoline-based therapies to combat this devastating disease.

References

-

Quinoline antimalarials: mechanisms of action and resistance - PubMed. Available at: [Link]

-

Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed. Available at: [Link]

-

Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways. Available at: [Link]

-

Structural modifications of quinoline-based antimalarial agents: Recent developments. Available at: [Link]

-

Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS. Available at: [Link]

-

Primaquine: Uses, Side Effects & Dosage | Healio. Available at: [Link]

-

Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - Malaria World. Available at: [Link]

-

Dihydroethanoanthracene Derivatives Reverse In Vitro Quinoline Resistance in Plasmodium falciparum Malaria | Bentham Science Publishers. Available at: [Link]

-

Mode of action of chloroquine in malaria and the mechanism of... - ResearchGate. Available at: [Link]

-

Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics - MESA. Available at: [Link]

-

Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - Cambridge University Press & Assessment. Available at: [Link]

-

Primaquine - Wikipedia. Available at: [Link]

-

Chloroquine - Wikipedia. Available at: [Link]

-

Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed. Available at: [Link]

-

Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole - PubMed. Available at: [Link]

-

4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180. Available at: [Link]

-

Molecular and physiologic basis of quinoline drug resistance in Plasmodium falciparum malaria - PubMed. Available at: [Link]

-

Pharmacology of Primaquine (Antimalarial drug) ; Definition, Uses, Mechanism of action, Side effects - YouTube. Available at: [Link]

-

Quinoline-resistance reversing agents for the malaria parasite Plasmodium falciparum. Available at: [Link]

-

Primaquine Phosphate (Primaquine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. Available at: [Link]

-

Historical Review: Problematic Malaria Prophylaxis with Quinine - PMC - NIH. Available at: [Link]

-

Structure–activity relationships (SAR) of quinoline antimalarial agents. - ResearchGate. Available at: [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. Available at: [Link]

-

Primaquine: Uses & Dosage | MIMS Singapore. Available at: [Link]

-

Recent developments of quinoline based antimalarial agents - RACO. Available at: [Link]

-

In vitro in vivo and models used for antimalarial activity. Available at: [Link]

-

Mefloquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]

-

Cerebral malaria and the story of Quinine and the Fever Trees - ACNR. Available at: [Link]

-

Mechanisms of drug action and resistance - Tulane University. Available at: [Link]

-

MEFLOQUINE HYDROCHLORIDE Tablets - accessdata.fda.gov. Available at: [Link]

-

Cinchona - Wikipedia. Available at: [Link]

-

Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC. Available at: [Link]

-

Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). Available at: [Link]

-

Antimalarial Drug Discovery: From Quinine to the Dream of Eradication - ACS Publications. Available at: [Link]

-

Mefloquine - Wikipedia. Available at: [Link]

-

MEFLOQUINE - AA Pharma. Available at: [Link]

-

Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite | ACS Omega. Available at: [Link]

-

Evaluating Cinchona bark and quinine for treating and preventing malaria. - The James Lind Library. Available at: [Link]

-

efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Available at: [Link]

-

NOT Open Access | Recent contributions of quinolines to antimalarial and anticancer drug discovery research - Malaria World. Available at: [Link]

-

In Vivo and In Vitro Optimization of Screening Antimalarial Hits toward Lead Molecules for Preclinical Development | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Design, synthesis and antimalarial activity of novel, quinoline-based, zinc metallo-aminopeptidase inhibitors - PubMed. Available at: [Link]

-

A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]

-

In vitro assessment for cytotoxicity screening of new antimalarial candidates - SciELO. Available at: [Link]

-

In vitro and in vivo assessment of the anti-malarial activity of Caesalpinia pluviosa - PMC. Available at: [Link]

Sources

- 1. malariaworld.org [malariaworld.org]

- 2. malariaworld.org [malariaworld.org]

- 3. Historical Review: Problematic Malaria Prophylaxis with Quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cerebral malaria and the story of Quinine and the Fever Trees | ACNR [acnr.co.uk]

- 5. Cinchona - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chloroquine - Wikipedia [en.wikipedia.org]

- 11. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. aapharma.ca [aapharma.ca]

- 15. Mefloquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Primaquine: Uses, Side Effects & Dosage | Healio [healio.com]

- 18. youtube.com [youtube.com]

- 19. mims.com [mims.com]

- 20. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 21. ajpp.in [ajpp.in]

- 22. scielo.br [scielo.br]

- 23. mmv.org [mmv.org]

- 24. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to Nucleophilic Substitution Reactions of 3-(Bromomethyl)-4-chloroquinoline

Introduction: The Strategic Importance of 3-(Bromomethyl)-4-chloroquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial agents like chloroquine and anticancer drugs.[1][2][3] The strategic functionalization of the quinoline ring is therefore a critical endeavor for drug development professionals aiming to modulate biological activity and explore structure-activity relationships (SAR).

3-(Bromomethyl)-4-chloroquinoline is a particularly valuable and versatile building block. Its utility stems from the presence of two distinct electrophilic centers susceptible to nucleophilic attack:

-

A highly reactive benzylic-type bromide at the 3-methyl position.

-

An activated aryl chloride at the C4 position.

This dual reactivity allows for sequential and selective functionalization, providing a powerful platform for generating diverse molecular architectures. This guide provides an in-depth analysis of the reactivity of this substrate and detailed protocols for its selective modification, empowering researchers to harness its full synthetic potential.

Understanding the Dichotomy of Reactivity

The key to effectively utilizing 3-(bromomethyl)-4-chloroquinoline lies in understanding the differential reactivity of its two electrophilic sites. The choice of nucleophile, solvent, temperature, and stoichiometry dictates the reaction's outcome.

-

The Bromomethyl Group (C3-Position): This is a primary benzylic-like halide. Benzylic halides are highly reactive in nucleophilic substitution reactions because the transition states for both SN1 and SN2 pathways are stabilized by the adjacent aromatic ring.[4] Consequently, this position can be readily targeted by a wide range of nucleophiles under mild conditions. Primary benzylic halides typically favor an SN2 pathway.

-

The Chloro Group (C4-Position): This is an aryl halide. While typically unreactive towards nucleophilic substitution, the chlorine at C4 of the quinoline ring is activated. The electron-withdrawing nitrogen atom in the quinoline ring system makes the C4 position electron-deficient and capable of stabilizing the negative charge in the intermediate Meisenheimer complex formed during Nucleophilic Aromatic Substitution (SNAr).[5] However, these reactions generally require more forcing conditions (higher temperatures) compared to the substitution at the bromomethyl group.[5][6]

This reactivity difference is the foundation for achieving selective functionalization.

Caption: Reactivity map of 3-(Bromomethyl)-4-chloroquinoline.

Protocol I: Selective Substitution at the Bromomethyl Position

Targeting the highly reactive bromomethyl group while leaving the C4-chloro substituent intact is readily achieved under mild reaction conditions. This allows for the introduction of various functionalities, such as amines, azides, thiols, and alkoxides.

Application Note 3.1: Synthesis of 3-(Azidomethyl)-4-chloroquinoline

The introduction of an azide group serves as a versatile handle for further transformations, most notably the Huisgen 1,3-dipolar cycloaddition ("click chemistry") to form triazoles.[7] The reaction with sodium azide is typically fast and high-yielding at or slightly above room temperature.

Core Principle: The azide ion (N₃⁻) is an excellent nucleophile for SN2 reactions. Using a polar aprotic solvent like DMF or acetone facilitates the reaction by solvating the sodium counter-ion without interfering with the nucleophile. The conditions are kept mild to prevent any competing reaction at the C4-Cl position.[8]

Detailed Protocol:

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(bromomethyl)-4-chloroquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

-

Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution in one portion.

-

Reaction Execution: Stir the mixture at room temperature (20-25 °C) under an inert atmosphere (N₂ or Ar).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Nucleophile | Sodium Azide (NaN₃) | Strong nucleophile, ideal for SN2 displacement of bromide.[9] |

| Solvent | DMF (anhydrous) | Polar aprotic solvent; enhances nucleophilicity of azide. |

| Temperature | 20-25 °C | Sufficient to overcome activation energy for benzylic substitution. |

| Stoichiometry | 1.5 eq NaN₃ | A slight excess ensures complete consumption of the starting material. |

| Expected Yield | >90% | Based on analogous transformations on activated halides.[8] |

Application Note 3.2: Synthesis of Tertiary Amines via N-Alkylation

Secondary amines can be readily alkylated at the benzylic position to yield tertiary amines, which are common motifs in pharmacologically active molecules.

Core Principle: A non-nucleophilic base is required to scavenge the HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. The reaction is performed at a low temperature to ensure selectivity for the bromomethyl position.

Detailed Protocol:

-

Reagent Preparation: Dissolve the secondary amine (e.g., diethylamine, 1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Substrate Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 3-(bromomethyl)-4-chloroquinoline (1.0 eq) in the same solvent dropwise over 15 minutes.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the desired tertiary amine.

Protocol II: Selective Substitution at the C4-Aryl Chloride Position

After functionalizing the bromomethyl group, or by using a less reactive nucleophile under more forcing conditions, the C4-chloro position can be targeted. This is a classic SNAr reaction.

Application Note 4.1: Synthesis of 4-Aminoquinoline Derivatives

The synthesis of 4-aminoquinolines is a critical transformation, as this moiety is central to many antimalarial drugs.[1][10][11]

Core Principle: This reaction requires elevated temperatures to overcome the higher activation energy of the SNAr pathway. A solvent with a high boiling point, such as N-methyl-2-pyrrolidone (NMP), t-butanol, or neat conditions, is often employed. A base is used to neutralize the HCl byproduct.[11][12]

Caption: Workflow for C4-amination via SNAr.

Detailed Protocol:

-

Reagent Preparation: In a sealable reaction vessel, combine the 4-chloroquinoline substrate (1.0 eq), the desired primary or secondary amine (2.0-5.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a high-boiling solvent like NMP or DMF. Alternatively, the reaction can be run neat (without solvent) if the amine is a liquid.[11]

-

Reaction Execution: Seal the vessel and heat the mixture to 120-130 °C with vigorous stirring for 6-24 hours.

-

Monitoring: After cooling, monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and dilute with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 5% aq. NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography or recrystallization.

| Parameter | Condition | Rationale |

| Nucleophile | Primary/Secondary Amine | Common nucleophiles for synthesizing bioactive molecules.[10][11] |

| Solvent | NMP, DMF, or Neat | High boiling point allows for necessary reaction temperatures. |

| Temperature | 120-130 °C | Required to facilitate the SNAr mechanism.[11] |

| Base | K₂CO₃ or Et₃N | Scavenges the HCl generated during the reaction.[10] |

| Expected Yield | 50-85% | Yields can vary depending on the nucleophilicity of the amine. |

Concluding Remarks

3-(Bromomethyl)-4-chloroquinoline stands out as a high-potential scaffold for combinatorial chemistry and targeted synthesis. By carefully selecting reaction conditions, researchers can selectively address either the benzylic bromide or the aryl chloride, enabling a stepwise and controlled elaboration of the quinoline core. The protocols and principles outlined in this guide provide a robust framework for the rational design and synthesis of novel quinoline derivatives for applications in drug discovery and beyond.

References

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available at: [Link]

-

Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters - ACS Publications. Available at: [Link]

-

Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. Quora. Available at: [Link]

-

Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]

-

THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. The University of Liverpool Repository. Available at: [Link]

-

Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. NPTEL. Available at: [Link]

-

An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. SynOpen. Available at: [Link]

-

New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. Research Square. Available at: [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

-

Strategies for the synthesis of 3‐substituted quinoline derivatives. ResearchGate. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

-

Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c] quinolines. Sciforum. Available at: [Link]

-

Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. Beilstein Journals. Available at: [Link]

-

Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]

-

Synthesis of 4-chloroquinoline. PrepChem.com. Available at: [Link]

-

(a) Synthesis of 4-azido-7-chloro-quinoline. (i) NaN3, DMF; (b)... ResearchGate. Available at: [Link]

-

Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Nucleophilic substitution in quinoline and isoquinoline. quimicaorganica.org. Available at: [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. Available at: [Link]

-

Synthesis of 4-aminoquinoline-based derivatives. Reagents and conditions... ResearchGate. Available at: [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

-

Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

-

Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline. YouTube. Available at: [Link]

Sources

- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: 3-(Bromomethyl)-4-chloroquinoline in Fragment-Based Drug Design (FBDD)

Executive Summary

This technical guide details the application of 3-(Bromomethyl)-4-chloroquinoline (CAS: 74575-17-0) as an orthogonal bifunctional linker in Fragment-Based Drug Design (FBDD).[1] Unlike simple aliphatic linkers, this scaffold offers intrinsic biological activity (kinase/GPCR privileged structure) and a defined vector geometry.[1]

The core utility lies in its differential electrophilicity : the highly reactive benzylic bromide (

Chemical Logic & Reactivity Profile

Orthogonal Electrophilicity

The success of this linker relies on the kinetic separation between the two electrophilic sites.

-

Site A (C-3 Bromomethyl): A "soft" electrophile susceptible to rapid

displacement by nucleophiles (amines, thiols, alkoxides) at room temperature.[1] -

Site B (C-4 Chloro): A "harder" electrophile on the electron-deficient heteroaromatic ring.[1] Substitution requires activation (protonation of the quinoline nitrogen), high thermal energy (

C), or transition metal catalysis (Pd/Ni).[1]

Reactivity Map

The following diagram illustrates the sequential functionalization logic, ensuring no "scrambling" of fragments occurs.

Figure 1: Sequential functionalization strategy utilizing the differential reactivity of the benzylic bromide and aryl chloride.[2][3]

Application Protocols

Protocol A: Selective Attachment of Fragment 1 (Benzylic Substitution)

Objective: Covalent attachment of a thiol- or amine-containing fragment to the C-3 position without disturbing the C-4 chloride.[1]

Materials:

-

3-(Bromomethyl)-4-chloroquinoline (1.0 equiv)[1]

-

Fragment 1 (Nucleophile: R-SH or R-NH

) (1.1 equiv)[1] -

Base:

(for thiols) or DIPEA (for amines)[1] -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF[1]

Procedure:

-

Preparation: Dissolve 3-(Bromomethyl)-4-chloroquinoline (1.0 mmol) in anhydrous MeCN (5 mL) under

atmosphere.-

Note: The starting material is a lachrymator; handle in a fume hood.

-

-

Addition: Add Base (1.5 mmol) followed by dropwise addition of Fragment 1 (1.1 mmol) dissolved in MeCN (2 mL).

-

Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc) or LCMS. The bromide is highly reactive; heating is rarely necessary and may promote side reactions at the C-4 position.

-

-

Workup: Dilute with EtOAc, wash with water (

) and brine. Dry over -

Purification: Flash column chromatography.

-

Validation:

NMR should show a shift in the benzylic protons from

-

Protocol B: Fragment Growing/Linking at C-4 (S Ar)

Objective: Displacement of the C-4 chloride by a second amine fragment.

Materials:

-

Intermediate from Protocol A (1.0 equiv)

-

Fragment 2 (Amine:

) (1.5 - 2.0 equiv)[1] -

Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)[1]

-

Catalyst (Optional): catalytic HCl (dioxane solution) or p-TsOH[1]

Procedure:

-

Preparation: Dissolve the Intermediate (1.0 mmol) in EtOH (5 mL).

-

Addition: Add Fragment 2 (2.0 mmol).

-

Optimization: If the amine is non-volatile and valuable, reduce equivalents to 1.1 and use 1.0 equiv of DIPEA.

-

-

Activation:

-

Method A (Standard): Heat to reflux (

C) for 6–12 hours. -

Method B (Acid Catalyzed): Add 0.1 equiv of HCl (4M in dioxane). The protonation of the quinoline nitrogen activates the C-4 position towards nucleophilic attack. Heat to

C. -

Method C (Microwave): Irradiate at

C for 15–30 mins.

-

-

Workup: Concentrate solvent. Neutralize with sat.

if acid was used. Extract with DCM. -

Purification: Reverse-phase HPLC is often required due to the polarity of the resulting diamine.

Experimental Data Summary

The following table summarizes typical yields and conditions for the sequential assembly of a model FBDD compound.

| Step | Transformation | Reagents | Conditions | Typical Yield | Key QC Parameter |

| 1 | Benzylic Subst. ( | MeCN, 25°C, 3h | 85-95% | disappearance of | |

| 2 | Aryl Subst. ( | EtOH, 80°C, 8h | 60-75% | MS [M+H]+ matches target; loss of Cl isotope pattern | |

| 3 | Aryl Coupling (Suzuki)* | Dioxane/H | 50-70% | Used if Frag 2 is C-linked (not N-linked) |

*Note: Palladium coupling is an alternative to Step 2 if a Carbon-Carbon bond is required at position 4.[1]

Case Study: Fragment Linking Workflow

Scenario: A researcher has identified a weak affinity fragment binding to the ATP pocket (Frag A: an aniline derivative) and a second fragment binding to the solvent front (Frag B: a thiol).

Workflow Logic:

-

Geometry Check: Molecular modeling suggests the distance between the two binding pockets matches the vector provided by the 3,4-quinoline scaffold.

-

Synthesis:

-

Frag B (Thiol) is attached to the Bromomethyl group (Site A) first. Thiols are soft nucleophiles and react cleanly without touching the Cl group.

-

Frag A (Aniline) is attached to the C-4 position (Site B) using acid-catalyzed

.[1]

-

Figure 2: Workflow for linking two pharmacophores using the quinoline scaffold.

Troubleshooting & Optimization

-

Issue: Over-alkylation at Step 1.

-

Cause: Using a primary amine as Fragment 1 can lead to bis-alkylation (two quinolines on one amine).

-

Solution: Use a large excess of the amine (Fragment 1) or use a secondary amine. If using a primary amine, consider protecting it as a sulfonamide or carbamate if nucleophilicity allows, or simply perform the reaction at

C.[1]

-

-

Issue: Low Conversion at Step 2 (S

Ar).-

Cause: The 4-Cl bond is stable.

-

Solution: Switch to Buchwald-Hartwig amination .

-

Conditions:

(2 mol%), BINAP (4 mol%),

-

-

-

Issue: Hydrolysis of the Bromide.

-

Cause: Wet solvents.

-

Solution: Ensure MeCN/DMF is anhydrous. The byproduct (alcohol) is difficult to separate from the product in some cases.

-

References

-

Musiol, R. et al. (2006). "Quinoline-based antifungals: Synthesis and activity." Bioorganic & Medicinal Chemistry Letters.

- Context: Establishes the reactivity of 3-substituted quinolines and their biological relevance.

-

O'Brien, P. et al. (2012). "Fragment-based drug discovery: A practical approach." ChemMedChem. [1]

- Context: General methodology for selecting linkers in FBDD.

-

Vandekerckhove, S. & D'hooghe, M. (2015).[1] "Quinoline-based antimalarial hybrid compounds."[4] Bioorganic & Medicinal Chemistry. [1]

- Context: Demonstrates the use of the 4-amino-quinoline core as a scaffold for linking distinct pharmacophores.

-

Wolf, C. et al. (2009).[1] "Regioselective Copper-Catalyzed Amination of Bromochloroquinolines." Journal of Organic Chemistry.

- Context: Provides detailed conditions for metal-catalyzed coupling at the chloro-position vs bromo-position.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to the Storage and Handling of 3-(Bromomethyl)-4-chloroquinoline

Introduction: Welcome, researchers and drug development professionals. This technical support guide is designed to provide you with in-depth, field-proven insights into the proper storage and handling of 3-(Bromomethyl)-4-chloroquinoline. As a moisture-sensitive and reactive reagent, its stability is paramount to the success and reproducibility of your experiments. This guide moves beyond simple instructions, delving into the causality behind our recommended protocols to ensure the integrity of your valuable research.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common issues encountered during the storage and use of 3-(Bromomethyl)-4-chloroquinoline.

Q1: What are the primary signs of degradation for 3-(Bromomethyl)-4-chloroquinoline?

A1: The most common degradation pathway is hydrolysis, leading to the formation of 3-(Hydroxymethyl)-4-chloroquinoline. While visual changes like discoloration or clumping can be indicative, they are not definitive. The most reliable method for detecting degradation is through analytical techniques, primarily ¹H NMR spectroscopy, which will show the appearance of new signals corresponding to the hydrolyzed product.

Q2: What are the optimal long-term storage conditions?

A2: To mitigate the risk of hydrolysis, 3-(Bromomethyl)-4-chloroquinoline should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is crucial to store the container in a desiccator to minimize exposure to ambient moisture.

Q3: Can I store 3-(Bromomethyl)-4-chloroquinoline as a solution for convenience?

A3: Long-term storage in solution is strongly discouraged due to the increased risk of solvent-mediated degradation. If your workflow requires a solution, it is best to prepare it fresh before each use. For very short-term storage, a dry, aprotic solvent may be used, but the solution must be handled with the same care as the neat compound (i.e., under an inert atmosphere and refrigerated).

Q4: I suspect my material has degraded. How can I confirm this?

A4: Confirmation of hydrolysis is best achieved through ¹H NMR spectroscopy. The characteristic signal of the bromomethyl protons (-CH₂Br) will decrease in intensity, and a new signal corresponding to the hydroxymethyl protons (-CH₂OH) of the degradation product will appear at a different chemical shift.

Part 2: In-Depth Troubleshooting and Scientific Principles

The Inherent Instability: Understanding the Hydrolysis Mechanism

The susceptibility of 3-(Bromomethyl)-4-chloroquinoline to hydrolysis is a direct consequence of its molecular structure. The bromomethyl group is an excellent leaving group, and the resulting benzylic carbocation is stabilized by resonance with the quinoline ring system. This makes the molecule susceptible to nucleophilic attack by water.

Caption: Recommended workflow for handling moisture-sensitive compounds.

By implementing these protocols, you can significantly extend the shelf-life of your 3-(Bromomethyl)-4-chloroquinoline and ensure the validity of your experimental outcomes.

References

-

Hydrolysis of Heteroarylmethyl Analogues: For a discussion on the hydrolysis kinetics of related heteroarylmethyl compounds, refer to: Allen, D. W., & Hutley, B. G. (1972). The chemistry of heteroarylphosphorus compounds. Part III. The alkaline hydrolysis of heteroarylmethyl analogues of benzyltriphenyl-phosphonium bromide; relative stabilities of heteroarylmethyl carbanions. Journal of the Chemical Society, Perkin Transactions 2, (1), 67-70. [Link]

- General Principles of SN1 Reactions: For a foundational understanding of the SN1 mechanism, which is analogous to the hydrolysis of 3-(Bromomethyl)-4-chloroquinoline, a standard organic chemistry textbook such as "Organic Chemistry" by Paula Yurkanis Bruice is a valuable resource.

-

NMR Chemical Shift Prediction: Online tools can provide estimated NMR chemical shifts. For example, NMRDB.org and ChemAxon's NMR Predictor.

- Handling of Air- and Moisture-Sensitive Reagents: For comprehensive guidelines on handling sensitive reagents, refer to: "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L. Chai.

Technical Support Center: Stability of 3-(Bromomethyl)-4-chloroquinoline

This guide is intended for researchers, scientists, and drug development professionals working with 3-(bromomethyl)-4-chloroquinoline. It provides in-depth technical guidance on the stability of this compound in two common laboratory solvents, dimethyl sulfoxide (DMSO) and methanol. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I dissolved 3-(bromomethyl)-4-chloroquinoline in DMSO for my biological assay and noticed a decrease in the activity of my compound over time. What could be the cause?

A1: 3-(Bromomethyl)-4-chloroquinoline is a reactive benzylic bromide. In the presence of DMSO, it can undergo oxidation, a reaction known as the Kornblum oxidation.[1][2][3] In this process, DMSO acts as both the solvent and the oxidant, converting the bromomethyl group to an aldehyde. This transformation results in the formation of 4-chloroquinoline-3-carbaldehyde, which will likely have a different biological activity profile than the parent compound, leading to the observed decrease in efficacy. It is crucial to use freshly prepared solutions of 3-(bromomethyl)-4-chloroquinoline in DMSO for your experiments to minimize the impact of this degradation.

Q2: Are there any by-products I should be aware of when using DMSO as a solvent?

A2: Yes, besides the primary oxidation product (4-chloroquinoline-3-carbaldehyde), the Kornblum oxidation can also generate by-products such as the corresponding alcohol and thiomethyl ether derivatives.[1] The formation of these by-products can be influenced by the reaction conditions, including temperature and the presence of any basic impurities.

Q3: I am using methanol to dissolve 3-(bromomethyl)-4-chloroquinoline for a reaction. Is this compound stable in methanol?

A3: 3-(Bromomethyl)-4-chloroquinoline is unlikely to be stable in methanol for extended periods. As a polar protic solvent, methanol can act as a nucleophile and participate in a solvolysis reaction with the benzylic bromide. This reaction typically proceeds through a nucleophilic substitution mechanism (likely SN1 due to the potential for a stabilized benzylic carbocation intermediate) to yield 3-(methoxymethyl)-4-chloroquinoline.[4][5]

Q4: How can I monitor the stability of my 3-(bromomethyl)-4-chloroquinoline solution?

A4: The stability of your solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. An appropriate HPLC method will allow you to separate the parent compound from its potential degradation products (e.g., 4-chloroquinoline-3-carbaldehyde in DMSO or 3-(methoxymethyl)-4-chloroquinoline in methanol). By analyzing samples at different time points, you can quantify the remaining parent compound and the formation of any new peaks, which would indicate degradation. For structural confirmation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools.[2][6][7]

Q5: What are the expected 1H NMR chemical shifts for the potential degradation products?

A5: While experimental data for the exact degradation products of 3-(bromomethyl)-4-chloroquinoline may not be readily available, we can predict the approximate chemical shifts based on similar structures. For 4-chloroquinoline-3-carbaldehyde, the aldehyde proton (-CHO) would be expected to appear as a singlet significantly downfield, likely in the range of δ 9.5-10.5 ppm.[5] For 3-(methoxymethyl)-4-chloroquinoline, you would expect to see a singlet for the methoxy protons (-OCH3) around δ 3.3-3.5 ppm and a singlet for the methylene protons (-CH2O-) adjacent to the quinoline ring around δ 4.5-4.7 ppm.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Inconsistent biological assay results with DMSO stock solution. | Degradation of 3-(bromomethyl)-4-chloroquinoline to 4-chloroquinoline-3-carbaldehyde via Kornblum oxidation. | Prepare fresh stock solutions in DMSO immediately before use. If possible, consider using a less reactive, aprotic solvent for long-term storage and perform a final dilution in DMSO just prior to the assay. |

| Unexpected peaks in HPLC analysis of a methanolic solution. | Solvolysis of 3-(bromomethyl)-4-chloroquinoline to 3-(methoxymethyl)-4-chloroquinoline. | For reactions where the bromomethyl group needs to remain intact, avoid using methanol as a solvent, especially for prolonged reaction times or at elevated temperatures. Consider using a non-nucleophilic solvent. |

| Difficulty in separating the parent compound from its degradation products by HPLC. | Suboptimal chromatographic conditions. | Optimize the HPLC method. A C18 column is a good starting point. Experiment with the mobile phase composition (e.g., a gradient of acetonitrile and water with a small amount of formic acid to improve peak shape) and flow rate to achieve better resolution between the parent compound and its more polar degradation products. |

| Ambiguous identification of degradation products. | Insufficient analytical data for structural elucidation. | Isolate the degradation products using preparative HPLC and subject them to further analysis by high-resolution mass spectrometry (HRMS) to determine the elemental composition and 1D/2D NMR (COSY, HSQC, HMBC) for complete structural assignment. |

Experimental Protocols

Protocol for a Forced Degradation Study of 3-(Bromomethyl)-4-chloroquinoline

This protocol outlines a forced degradation study to assess the stability of 3-(bromomethyl)-4-chloroquinoline in DMSO and methanol, in accordance with ICH guidelines.[8][9][10]

1. Sample Preparation:

-

Prepare a stock solution of 3-(bromomethyl)-4-chloroquinoline in acetonitrile at a concentration of 1 mg/mL.

-

For the DMSO stability study, dilute the stock solution with DMSO to a final concentration of 100 µg/mL.

-

For the methanol stability study, dilute the stock solution with methanol to a final concentration of 100 µg/mL.

-

Prepare a control sample by diluting the stock solution with acetonitrile to a final concentration of 100 µg/mL.

2. Stress Conditions:

-

DMSO Stability: Store the DMSO solution at ambient temperature (e.g., 25 °C) and at an elevated temperature (e.g., 40 °C).

-

Methanol Stability: Store the methanol solution at ambient temperature (e.g., 25 °C) and at an elevated temperature (e.g., 40 °C).

-

Control: Store the acetonitrile solution under the same conditions.

3. Time Points for Analysis:

-